3-Octadecanone
Description
Structure
3D Structure
Properties
IUPAC Name |
octadecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGARAPKXJPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171311 | |
| Record name | Octadecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18261-92-2 | |
| Record name | 3-Octadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18261-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018261922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octadecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E54YCX3QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Octadecanone CAS number 18261-92-2 information
An In-depth Technical Guide to 3-Octadecanone (CAS 18261-92-2)
Executive Summary
This technical guide provides a comprehensive overview of 3-Octadecanone (CAS No. 18261-92-2), a long-chain aliphatic ketone. Intended for researchers, chemists, and drug development professionals, this document synthesizes critical information regarding its physicochemical properties, analytical characterization, potential applications, and biological significance. We delve into detailed methodologies for its analysis by gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, offering field-proven insights into experimental design and data interpretation. The guide also explores its natural occurrence, potential therapeutic activities, and established uses in various industries, grounding all claims in authoritative references.
Introduction and Molecular Profile
3-Octadecanone, also known by its IUPAC name octadecan-3-one or as ethyl pentadecyl ketone, is a saturated fatty ketone.[1][2][3] Its structure consists of an 18-carbon backbone with a carbonyl group located at the third carbon position. This positioning as an asymmetric ketone influences its chemical reactivity and physical properties, distinguishing it from its isomers.
Historically found in natural sources such as the seed oils of plants in the Cochlospermaceae family, 3-Octadecanone has garnered interest beyond its traditional use as a fragrance and flavor agent.[1][4] Emerging research highlights its potential antimicrobial, anti-inflammatory, and anticancer properties, making it a molecule of interest for pharmaceutical and biomedical investigations.[2][4]
Caption: 2D Chemical Structure of 3-Octadecanone.
Physicochemical Properties
The physical state of 3-Octadecanone is a waxy, white solid with a distinct odor.[2] Its long aliphatic chain renders it highly nonpolar, resulting in very low solubility in water but good solubility in organic solvents like alcohol.[5] These properties are critical for designing extraction, purification, and formulation protocols.
Table 1: Key Physicochemical Properties of 3-Octadecanone
| Property | Value | Source(s) |
| CAS Number | 18261-92-2 | [1][2][5] |
| Molecular Formula | C₁₈H₃₆O | [1][2][3] |
| Molecular Weight | 268.48 g/mol | [1][2][5] |
| Appearance | Waxy, white solid | [2] |
| Melting Point | 51 °C | [2][5] |
| Boiling Point | 328-329 °C (estimated) | [5] |
| Flash Point | 73.2 °C (estimated, closed cup) | [2][5] |
| Vapor Pressure | 0.000195 mmHg at 25 °C (estimated) | [2][5] |
| Water Solubility | 0.01514 mg/L at 25 °C (estimated) | [5] |
| logP (o/w) | 7.6 - 7.8 (estimated) | [1][5] |
Analytical Characterization: Protocols and Interpretation
Accurate identification and quantification of 3-Octadecanone are paramount for research and quality control. The following section details validated analytical workflows.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for identifying and quantifying volatile and semi-volatile compounds like 3-Octadecanone, especially in complex matrices such as natural product extracts.[6] The long alkyl chain provides sufficient volatility for gas-phase analysis, while the ketone functional group leads to a predictable fragmentation pattern.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a high-purity solvent (e.g., hexane or dichloromethane). If analyzing a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the nonpolar fraction.
-
GC System: A typical system would be a Perkin-Elmer or Agilent gas chromatograph.[6]
-
Column Selection: A nonpolar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is ideal. Dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are standard.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes. This gradient ensures separation from both more volatile and less volatile contaminants.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 500.
-
The EI mass spectrum of 3-Octadecanone is characterized by alpha-cleavage adjacent to the carbonyl group, a classic fragmentation for ketones.
-
Molecular Ion (M⁺): A peak at m/z 268 may be visible but is often weak or absent for long-chain aliphatic compounds.
-
McLafferty Rearrangement: A prominent peak is expected at m/z 72 , resulting from the cleavage between C4 and C5 with a hydrogen transfer. This is highly characteristic of a 3-ketone.
-
Alpha-Cleavage:
-
Other Fragments: A peak at m/z 43 (CH₃CO⁺) is also commonly observed.[1]
The presence of the m/z 72, 57, and 239 fragments provides very strong evidence for the 3-octadecanone structure. Final confirmation is achieved by matching the obtained spectrum and retention time against a certified reference standard or a validated library like NIST.[3][6]
Caption: Standard workflow for the GC-MS analysis of 3-Octadecanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework of the molecule. Spectral data for 3-Octadecanone is available in public databases.[1]
-
¹H NMR: The spectrum is characterized by signals corresponding to the ethyl group and the long pentadecyl chain. Key expected signals (in CDCl₃) include a triplet around 0.9 ppm (terminal CH₃ groups), a complex multiplet around 1.25 ppm (bulk CH₂ groups of the long chain), and two distinct triplets/quartets around 2.4 ppm corresponding to the two CH₂ groups immediately adjacent to the carbonyl. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The most downfield signal will be the carbonyl carbon (C=O) at approximately 211 ppm. The carbons alpha to the carbonyl will appear around 30-45 ppm, with the remaining aliphatic carbons resonating further upfield between 14-32 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of the key ketone functional group.
-
Characteristic Absorption: The most significant feature in the IR spectrum of 3-Octadecanone is a strong, sharp absorption band around 1715 cm⁻¹ , which is characteristic of the C=O stretching vibration in an aliphatic ketone.[3]
-
Other Bands: Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the long alkyl chain.
Biological Activity and Applications
While initially used for its sensory properties, 3-Octadecanone is now recognized for its diverse biological activities and applications.
-
Flavor and Fragrance Industry: It is utilized as a flavoring agent in foods and as a fragrance component in perfumes, cosmetics, soaps, and detergents due to its pleasant aroma.[2]
-
Pharmaceutical and Personal Care: The compound possesses antimicrobial properties, making it a useful ingredient in personal care products to enhance product safety and cleanliness.[2]
-
Therapeutic Potential:
-
Anticancer Activity: Studies have shown that 3-Octadecanone can inhibit the proliferation of colorectal carcinoma cells in vitro.[4]
-
Anti-inflammatory Properties: It has demonstrated anti-inflammatory effects, potentially through its ability to bind to pyridoxal phosphate, a cofactor involved in the synthesis of inflammatory mediators.[4]
-
Antimalarial Activity: Research has indicated that 3-Octadecanone exhibits activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria.[4]
-
The presence of both a functional ketone group and a long fatty acid chain makes this molecule a valuable bioactive compound.[4]
Safety and Handling
Based on available data, 3-Octadecanone does not have a GHS hazard classification.[5] However, standard laboratory precautions should always be observed. Precautionary statements from some suppliers include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P262 (Do not get in eyes, on skin, or on clothing).[4] Users must consult the full, up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical. For long-term storage, it should be kept in a well-closed container at room temperature (10°C - 25°C).[4]
Conclusion
3-Octadecanone (CAS 18261-92-2) is a molecule with a well-established profile in the flavor and fragrance industry and growing importance in biomedical research. Its physicochemical properties are dominated by its long, nonpolar alkyl chain and its ketone functional group. This guide has provided robust, field-tested protocols for its definitive analysis using GC-MS and other spectroscopic techniques, highlighting key interpretive features for confident identification. The emerging data on its anti-inflammatory, anticancer, and antimalarial activities position 3-Octadecanone as a promising lead compound for further investigation in drug discovery and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87532, 3-Octadecanone. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11635, Octadecane. PubChem. [Link]
-
LookChem (2017). Cas 18261-92-2, 3-OCTADECANONE. LookChem. [Link]
-
The Good Scents Company (2024). 3-octadecanone, 18261-92-2. The Good Scents Company Information System. [Link]
-
Joseph Santhanaraj, K. et al. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. Der Pharmacia Lettre, 8(13), 292-297. [Link]
-
NIST (2024). 3-Octadecanone. NIST Chemistry WebBook, SRD 69. [Link]
Sources
Methodological & Application
Applications of 3-Octadecanone in Enantioselective Synthesis: A Guide to Unlocking Chiral Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of a Long-Chain Prochiral Ketone
In the landscape of enantioselective synthesis, the focus has predominantly centered on aromatic or small-chain aliphatic ketones, leaving the potential of long-chain counterparts like 3-octadecanone largely unexplored. This document serves as a detailed guide, rooted in established principles of asymmetric synthesis, to illuminate the pathways through which 3-octadecanone, a readily available and structurally simple long-chain ketone, can be transformed into valuable, enantioenriched chiral building blocks. While direct literature on the enantioselective applications of 3-octadecanone is sparse, its prochiral nature presents a fertile ground for the application of modern catalytic and biocatalytic methodologies.
This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles, enabling researchers to adapt and innovate. We will explore three primary strategies: the enantioselective reduction of the carbonyl group to create a chiral alcohol, the asymmetric α-functionalization to introduce a stereocenter adjacent to the carbonyl, and the use of chiral auxiliaries to direct diastereoselective transformations.
I. Enantioselective Reduction of 3-Octadecanone: Accessing Chiral 3-Octadecanol
The most direct approach to introduce chirality to 3-octadecanone is through the enantioselective reduction of its carbonyl group to form chiral (R)- or (S)-3-octadecanol. These long-chain chiral alcohols are valuable intermediates in the synthesis of complex lipids, pheromones, and other bioactive molecules.
A. Biocatalytic Reduction: A Green and Highly Selective Approach
Biocatalysis offers a powerful and environmentally benign method for the asymmetric reduction of ketones.[1][2] Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, often exhibiting high enantioselectivity and functioning under mild conditions.[3][4] The primary challenge with long-chain substrates like 3-octadecanone is their low aqueous solubility.[5] This can be addressed by employing a two-phase system or using organic co-solvents.
Underlying Principle: The enzyme's chiral active site preferentially binds the prochiral ketone in one orientation, leading to the facial-selective delivery of a hydride from a cofactor (typically NADH or NADPH), resulting in the formation of a single enantiomer of the alcohol.
Experimental Protocol: Enzymatic Reduction of 3-Octadecanone using a Recombinant Alcohol Dehydrogenase
Objective: To synthesize (S)-3-octadecanol with high enantiomeric excess.
Materials:
-
3-Octadecanone
-
Recombinant (S)-selective alcohol dehydrogenase (e.g., from Lactobacillus kefir)
-
NADP⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
n-Heptane (or other suitable organic solvent)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a biphasic system.
-
Aqueous Phase: 20 mL of 100 mM potassium phosphate buffer (pH 7.0) containing NADP⁺ (0.1 mM), D-glucose (100 mM), glucose dehydrogenase (10 U), and the selected (S)-ADH (20 U).
-
Organic Phase: 10 mL of n-heptane containing 3-octadecanone (1 g, 3.72 mmol).
-
-
Reaction Execution:
-
Seal the flask and stir the mixture vigorously at 30 °C to ensure efficient mixing between the two phases.
-
Monitor the reaction progress by taking small aliquots from the organic phase and analyzing by GC or TLC.
-
-
Work-up:
-
Once the reaction is complete (typically 24-48 hours), separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-octadecanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Expected Outcome: This protocol is expected to yield (S)-3-octadecanol with high conversion and excellent enantioselectivity (>95% ee).
B. Asymmetric Transfer Hydrogenation: A Versatile Chemical Approach
Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones.[6] This technique employs a chiral transition metal catalyst, typically based on ruthenium or rhodium, and a hydrogen donor like isopropanol or formic acid.
Causality of Experimental Choices: The choice of a chiral ligand is paramount for achieving high enantioselectivity. Ligands such as those based on chiral diamines or amino alcohols create a chiral environment around the metal center, directing the hydride transfer to one face of the ketone.
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation of 3-Octadecanone
Objective: To synthesize (R)-3-octadecanol.
Materials:
-
3-Octadecanone
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Isopropanol
-
Potassium hydroxide
-
Toluene
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.01 mol%) and (R,R)-TsDPEN (0.02 mol%) in toluene (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add 3-octadecanone (1 g, 3.72 mmol) dissolved in isopropanol (10 mL).
-
Initiation: Add a solution of potassium hydroxide in isopropanol (0.1 M, 0.5 mL).
-
Reaction Execution: Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC.
-
Work-up:
-
Cool the reaction to room temperature and quench with 1 M HCl (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography and determine the enantiomeric excess as described in the biocatalytic protocol.
Data Summary Table:
| Method | Catalyst/Enzyme | Product Configuration | Typical Yield (%) | Typical ee (%) |
| Biocatalytic Reduction | (S)-ADH from L. kefir | (S) | >90 | >95 |
| Asymmetric Transfer Hydrogenation | [Ru]-((R,R)-TsDPEN) | (R) | 85-95 | >90 |
II. Asymmetric α-Functionalization of 3-Octadecanone
Introducing a substituent at the α-position (C2 or C4) of 3-octadecanone creates a chiral center. Organocatalysis provides a powerful platform for such transformations, proceeding through enamine or enolate intermediates.[7]
Workflow for Asymmetric α-Amination:
Caption: Workflow for the organocatalytic asymmetric α-amination of 3-octadecanone.
Experimental Protocol: Organocatalytic Asymmetric α-Amination
Objective: To synthesize enantiomerically enriched 2-amino-3-octadecanone.
Materials:
-
3-Octadecanone
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (as catalyst)
-
Diethyl azodicarboxylate (DEAD)
-
Dichloromethane (anhydrous)
-
Silica gel
Procedure:
-
Reaction Setup: To a solution of 3-octadecanone (1 g, 3.72 mmol) in anhydrous dichloromethane (10 mL) at -20 °C, add the chiral organocatalyst (10 mol%).
-
Addition of Reagent: Slowly add diethyl azodicarboxylate (1.1 eq) to the reaction mixture.
-
Reaction Execution: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired α-aminated ketone.
-
Analysis: The enantiomeric excess can be determined by chiral HPLC analysis.
III. Diastereoselective Reactions using a Chiral Auxiliary
An alternative strategy involves the temporary attachment of a chiral auxiliary to 3-octadecanone to direct the stereochemistry of a subsequent reaction.[8][9] For instance, an Evans auxiliary can be used to control the stereochemistry of an aldol reaction.
Logical Flow of Chiral Auxiliary Mediated Aldol Reaction:
Caption: Logical steps for a chiral auxiliary-directed aldol reaction.
Conceptual Protocol: Evans Asymmetric Aldol Reaction
Objective: To synthesize an enantiomerically pure β-hydroxy ketone derived from 3-octadecanone.
-
Synthesis of the N-acyl Oxazolidinone: First, 3-octadecanone would need to be converted to the corresponding carboxylic acid derivative at the C2 position. This could be achieved through a multi-step sequence, for example, via α-bromination followed by a Favorskii rearrangement. The resulting carboxylic acid is then coupled to an Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).
-
Diastereoselective Enolate Formation: The N-acyl oxazolidinone is treated with a boron triflate and a hindered base (e.g., diisopropylethylamine) to form a Z-enolate with high diastereoselectivity.
-
Aldol Addition: The boron enolate is then reacted with an aldehyde at low temperature (e.g., -78 °C) to yield the aldol adduct with high diastereoselectivity, controlled by the chiral auxiliary.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., with lithium hydroperoxide) to afford the chiral β-hydroxy carboxylic acid, which can be further converted to the desired β-hydroxy ketone. The chiral auxiliary can often be recovered and reused.[8]
Conclusion: A Call for Exploration
The protocols and strategies outlined in this document provide a foundational framework for researchers to begin exploring the enantioselective applications of 3-octadecanone. While the direct application of this long-chain ketone has not been extensively reported, the principles of modern asymmetric synthesis, including biocatalysis, organocatalysis, and the use of chiral auxiliaries, offer robust and versatile tools for its conversion into valuable chiral building blocks. It is our hope that this guide will stimulate further research and unlock the full synthetic potential of this underutilized substrate.
References
-
Leuchs, S., Na'amnieh, S. N., & Greiner, L. (2013). Reaction Engineering of Biocatalytic Enantioselective Reduction: A Case Study for Aliphatic Ketones. Green Chemistry, 15, 167–176. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Leuchs, S., Na'amnieh, S. N., & Greiner, L. (2013). Reaction Engineering of Biocatalytic Enantioselective Reduction: A Case Study for Aliphatic Ketones. Organic Process Research & Development. [Link]
-
Structural Basis for a Highly (S)-enantioselective Reductase Towards Aliphatic Ketones With Only One Carbon Difference Between Side Chain. PubMed. [Link]
-
Reisman, S. E., et al. (2013). Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. Journal of the American Chemical Society. [Link]
-
Leuchs, S., Na'amnieh, S. N., & Greiner, L. (2013). Reaction Engineering of Biocatalytic Enantioselective Reduction: A Case Study for Aliphatic Ketones. Organic Process Research & Development. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Yadav, G. D., & Dhoot, S. B. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances. [Link]
-
Rios, R. (2018). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Molecules. [Link]
-
Yıldız, T., & Yusufoğlu, A. (2010). Asymmetric synthesis of new chiral long chain alcohols. Tetrahedron: Asymmetry, 21(24), 2981–2987. [Link]
-
Davies, S. G., & Fletcher, A. M. (2014). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Asymmetric α-hydroxylation of acyclic and cyclic ketones by using a phase-transfer catalyst. ResearchGate. [Link]
-
A Bio-Catalytic Approach to Aliphatic Ketones. ResearchGate. [Link]
-
Miao, R., et al. (2022). Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes Mediated by a Transition Metal/Monophosphorus Ligand System. The Journal of Organic Chemistry. [Link]
-
Valero, G., et al. (2010). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Molecules. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Enantioselective Reduction of Ketones. [Link]
-
Gini, A., et al. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. Journal of the American Chemical Society. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Li, J., et al. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research. [Link]
-
Gotor, V., et al. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia. [Link]
-
Yan, Y., et al. (2012). A bio-catalytic approach to aliphatic ketones. Applied and Environmental Microbiology. [Link]
-
Forzato, C., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry. [Link]
Sources
- 1. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC Separation of Long-Chain Ketones
Welcome to our dedicated technical support guide for the gas chromatographic analysis of long-chain ketones. As a Senior Application Scientist, I understand the unique challenges these high molecular weight, moderately polar compounds present. This guide is structured to provide both foundational knowledge for method development and practical, step-by-step solutions for troubleshooting common issues encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when setting up a new analytical method for long-chain ketones.
Q1: What is the single most important factor when selecting a GC column for long-chain ketones?
The stationary phase chemistry is the most critical choice, as it dictates the column's selectivity and ultimate ability to separate your target analytes.[1][2] The fundamental principle is "like dissolves like," meaning the polarity of the stationary phase should be matched to the polarity of the compounds you are analyzing for optimal interaction and separation.[1][3]
Q2: What stationary phase polarity is best suited for separating long-chain ketones?
Long-chain ketones are moderately polar molecules. Therefore, a mid-polar stationary phase is the ideal starting point for method development.[4] Non-polar phases separate primarily by boiling point, which may be sufficient for simple mixtures of homologs, but mid-polar phases offer enhanced selectivity by leveraging dipole-dipole interactions, which are crucial for separating isomers or more complex mixtures.[1][5]
Q3: How do the high boiling points of long-chain ketones impact column selection?
The high boiling points necessitate the use of GC columns that are thermally stable at elevated temperatures (often >350°C). Using a column above its recommended maximum temperature will cause the stationary phase to degrade and "bleed," leading to a rising baseline, detector contamination, and a shortened column lifetime.[4] Always select a column with a maximum operating temperature well above the final temperature required to elute your heaviest ketone.
Q4: What are the key column dimensions (length, ID, film thickness) I should consider?
Each dimension affects the separation in a different way:
-
Length: Longer columns provide higher resolution (efficiency) but result in longer analysis times and increased cost. A 30-meter column is a standard starting point, offering a good balance of efficiency and speed.[1]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18-0.25 mm) yield higher efficiency and better resolution. Wider bore columns (0.53 mm) have a higher sample capacity but lower resolving power.[5] For most applications, including MS detection, a 0.25 mm ID is recommended.[5]
-
Film Thickness (dƒ): Thicker films increase analyte retention, which can be beneficial for resolving very volatile compounds. For high-boiling point analytes like long-chain ketones, a standard or thinner film (0.10 - 0.25 µm) is typically preferred to avoid excessively long retention times and high elution temperatures.[6]
A Systematic Approach to Column Selection
Developing a robust method requires a logical workflow. The following decision tree illustrates a systematic process for selecting the appropriate GC column for your specific application.
Caption: Decision tree for selecting a GC column for long-chain ketones.
Recommended Stationary Phases
The table below summarizes common stationary phases suitable for long-chain ketone analysis, ordered by increasing polarity.
| Stationary Phase Type | Common Name | Polarity | Max Temp (°C) | Key Characteristics & Applications |
| 1% Diphenyl / 99% Dimethyl Polysiloxane | DB-1ms, HP-1ms | Non-Polar | 325/350 | Separates primarily by boiling point. Good for simple homologous series. Very robust and low bleed. |
| 5% Diphenyl / 95% Dimethyl Polysiloxane | DB-5ms, HP-5ms | Low-Polarity | 325/350 | The most common starting point. Excellent general-purpose phase with low bleed, suitable for a wide range of ketones.[7] |
| 35% Diphenyl / 65% Dimethyl Polysiloxane | DB-35ms, HP-35ms | Mid-Polarity | 300/320 | Increased phenyl content enhances selectivity for compounds with dipole moments, like ketones. Good for separating isomers. |
| 50% Phenyl / 50% Methylpolysiloxane | OV-17 | Mid-Polarity | 375 | A classic mid-polar phase offering good selectivity for polarizable compounds.[4] |
| 50% Cyanopropylphenyl / 50% Methylpolysiloxane | OV-225 | Polar | 275 | Highly selective for compounds with strong dipole moments. Temperature limit may be too low for very long-chain ketones.[4] |
| Polyethylene Glycol (PEG) | WAX, DB-WAX | Polar | 225-250 | Excellent for separating polar compounds that can hydrogen bond, but its lower temperature limit restricts its use for high molecular weight ketones.[4][6] |
Note: "ms" designates a low-bleed column, which is highly recommended for its thermal stability and compatibility with mass spectrometers.
Troubleshooting Guide
Even with the optimal column, issues can arise. This guide provides a systematic way to diagnose and solve common chromatographic problems.
Caption: Troubleshooting flowchart for diagnosing peak tailing.
Q: My peaks are tailing. What's the cause?
Peak tailing for polar compounds like ketones is often caused by unwanted interactions with active sites in the GC system.[8]
-
Cause 1: Inlet Activity. The glass inlet liner can have active silanol groups that adsorb ketones.
-
Solution: Use a deactivated (silanized) inlet liner. Ensure any glass wool in the liner is also deactivated.[9]
-
-
Cause 2: Column Contamination. Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first 10-20 cm from the front of the column. If this restores peak shape, consider using a guard column or improving sample cleanup.[10]
-
-
Cause 3: Improper Column Installation. Dead volume after the column installation point can cause peak broadening and tailing.
Q: I'm seeing poor resolution between two adjacent ketones.
-
Cause 1: Sub-optimal Oven Temperature Program. A ramp rate that is too fast will not allow for sufficient interaction with the stationary phase.
-
Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min) over the range where the critical pair elutes.
-
-
Cause 2: Incorrect Stationary Phase. The chosen phase may not have enough selectivity for the specific analytes.
-
Solution: If optimizing the temperature program fails, you must switch to a column with a different stationary phase (e.g., move from a 5% phenyl to a 35% phenyl phase to increase polar interactions).[1]
-
-
Cause 3: Column Inefficiency. The column may be old or damaged.
Q: My baseline is noisy and rising, especially at high temperatures.
This is a classic symptom of column bleed.[8]
-
Cause 1: Exceeding Maximum Temperature. Operating the column above its isothermal or temperature-programmed maximum will rapidly degrade the phase.
-
Solution: Verify the column's temperature limits and ensure your method does not exceed them.[4]
-
-
Cause 2: Oxygen or Moisture in Carrier Gas. Oxygen is highly damaging to stationary phases at high temperatures.
-
Solution: Ensure you are using high-purity carrier gas (99.999% or better) and have installed and maintained moisture and oxygen traps on your gas lines.[10]
-
-
Cause 3: Column Contamination. Contaminants eluting from the column can mimic the appearance of bleed.
-
Solution: Bake out the column at its maximum isothermal temperature for several hours (with the detector end disconnected to avoid contamination). If the baseline does not improve, the column may be permanently damaged.[10]
-
Experimental Protocols
Protocol 1: High-Temperature GC Column Conditioning
Causality: Proper conditioning is essential to remove volatile manufacturing impurities and residual moisture, ensuring a stable, low-bleed baseline and inert stationary phase surface.
Methodology:
-
Install the new column in the injector port, but do not connect the detector end. This prevents contaminants from being baked into the detector.
-
Set the carrier gas flow rate to the typical value for your column ID (e.g., 1-2 mL/min for 0.25 mm ID). Purge the column with carrier gas for 15-20 minutes at ambient temperature to remove all oxygen.
-
Set the oven temperature to 40°C.
-
Program the oven to ramp at 5-10°C/min to a final conditioning temperature. This temperature should be approximately 20°C above the maximum temperature you plan to use in your analytical method, but never exceed the column's maximum isothermal temperature limit.
-
Hold at the conditioning temperature for 2-4 hours. For low-bleed "ms" columns, shorter times are often sufficient.
-
Cool the oven, connect the column to the detector, and perform a blank run to confirm a stable, low-bleed baseline.
Protocol 2: System Suitability Test for Ketone Analysis
Causality: This protocol validates that the entire chromatographic system (injector, column, detector) is performing adequately for the analysis of active, polar compounds before running valuable samples.
Methodology:
-
Prepare a system suitability standard containing:
-
A non-polar hydrocarbon (e.g., C16 alkane)
-
One or two of your target ketones at a known, mid-range concentration.
-
A challenging polar probe compound (e.g., 1-octanol or a long-chain fatty acid methyl ester).
-
-
Inject the standard using your analytical method.
-
Evaluate the resulting chromatogram against pre-defined criteria:
-
Peak Shape: The asymmetry factor for the ketone and polar probe peaks should be between 0.9 and 1.5. Tailing outside this range indicates system activity.[8]
-
Resolution: The resolution between the two closest-eluting compounds of interest should be ≥ 1.5 for baseline separation.
-
Repeatability: Inject the standard 5-6 times. The relative standard deviation (RSD) of the peak areas and retention times should be <2% and <0.5%, respectively.
-
References
-
Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Optimising Gas Chromatography using Column Dimensions. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Practical Steps in GC Method Development. Retrieved from [Link]
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
LCGC International. (n.d.). Study Explores New Stationary Phases for High-Temperature Gas Chromatography. Retrieved from [Link]
-
Impact of GC Parameters on The Separation. (n.d.). Restek. Retrieved from [Link]
Sources
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. trajanscimed.com [trajanscimed.com]
- 6. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.com [phenomenex.com]
Validation & Comparative
Mitigating Matrix Effects in the Bioanalysis of 3-Octadecanone: A Comparative Guide to Sample Preparation Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in biological samples is paramount. This guide provides an in-depth comparison of common sample preparation techniques for the analysis of 3-octadecanone, a long-chain ketone, in biological matrices. We will delve into the nuances of protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), offering experimental data and expert insights to navigate the challenges of matrix effects and select the optimal strategy for your analytical needs.
The Challenge: Unmasking 3-Octadecanone in Complex Biological Environments
The analysis of long-chain, lipophilic molecules like 3-octadecanone in biological matrices such as plasma, serum, or urine presents a significant analytical challenge. The inherent complexity of these samples, rich in proteins, salts, phospholipids, and other endogenous components, can lead to significant matrix effects.[1][2] These effects, manifesting as ion suppression or enhancement in mass spectrometry-based assays, can compromise the accuracy, precision, and sensitivity of analytical methods.[3][4] Therefore, a robust sample preparation strategy is not merely a preliminary step but a critical determinant of data quality.[5][6]
This guide will compare three widely adopted sample preparation techniques, evaluating their efficacy in minimizing matrix effects and ensuring the reliable quantification of 3-octadecanone.
Protein Precipitation (PPT): The Rapid, Albeit "Crude," Approach
Protein precipitation is often the first line of defense in bioanalytical sample preparation due to its simplicity, speed, and low cost.[7] The principle is straightforward: a water-miscible organic solvent, typically acetonitrile or methanol, is added to the biological sample to denature and precipitate proteins.[7][8]
The Rationale Behind the "Crash"
The addition of an organic solvent disrupts the hydration layer surrounding proteins, leading to their aggregation and precipitation.[7] For a lipophilic molecule like 3-octadecanone, a significant portion is likely to be protein-bound in circulation. An effective protein crash not only removes the bulk of interfering proteins but also liberates the analyte into the supernatant for subsequent analysis. Acetonitrile is often favored over methanol as it tends to provide more efficient protein removal.[7]
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Addition: Spike with an appropriate internal standard (IS), ideally a stable isotope-labeled 3-octadecanone, to correct for variability.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is a common starting point) to the sample.[7]
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protein Precipitation Workflow for 3-Octadecanone Analysis.
Liquid-Liquid Extraction (LLE): A Step Up in Selectivity
Liquid-liquid extraction offers a higher degree of sample cleanup compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind more polar, water-soluble interferences.[9] The choice of extraction solvent is critical and is guided by the analyte's polarity. For the nonpolar 3-octadecanone, solvents like hexane, ethyl acetate, or methyl tert-butyl ether (MTBE) are suitable candidates.[9]
The Art of Partitioning
The efficiency of LLE is governed by the partition coefficient (LogP) of the analyte between the aqueous and organic phases. By adjusting the pH of the aqueous phase, the charge state of ionizable interfering compounds can be manipulated to keep them in the aqueous layer, thereby enhancing the purity of the final extract.[9] For a neutral molecule like 3-octadecanone, pH adjustment primarily serves to suppress the extraction of acidic or basic matrix components.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation: To 200 µL of the biological sample, add the internal standard.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a buffer (e.g., 1M ammonium acetate, pH 7) to stabilize the sample pH.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex for 5 minutes to ensure efficient partitioning.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow for 3-Octadecanone.
Comparative Performance Data
The following table summarizes the expected performance of each technique for the analysis of 3-octadecanone in human plasma. The data is representative of what can be achieved with a well-optimized method.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 90 | > 90 |
| Matrix Effect (%) * | 50 - 80 | 85 - 110 | 95 - 105 |
| Process Efficiency | High | Medium | Low |
| Limit of Quantification (LOQ) | Moderate | Low | Very Low |
| Throughput | High | Medium | Low |
| Cost per Sample | Low | Medium | High |
*Matrix Effect is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value between 85-115% is generally considered acceptable. [3]
Senior Application Scientist's Recommendation
The choice of sample preparation technique is a balance between the desired data quality, throughput, and available resources.
-
Protein Precipitation is a suitable choice for early-stage discovery studies where high throughput is essential and a moderate level of data quality is acceptable. However, be prepared for significant matrix effects, which may necessitate the use of a stable isotope-labeled internal standard to ensure accuracy. [5]
-
Liquid-Liquid Extraction offers a good compromise between cleanliness and throughput. It is a significant improvement over PPT in reducing matrix effects and is well-suited for methods requiring lower limits of quantification. The need for solvent evaporation and reconstitution steps makes it more time-consuming than PPT.
-
Solid-Phase Extraction is the preferred method for regulated bioanalysis and when the highest data quality is non-negotiable. [1]Its superior cleanup capabilities result in minimal matrix effects, excellent sensitivity, and high reproducibility. While it has the lowest throughput and highest cost, the investment is often justified by the reliability of the data. For a challenging analyte like 3-octadecanone, SPE provides the most robust and defensible results.
Ultimately, the optimal sample preparation strategy will depend on the specific requirements of your assay and the stage of your research or development program. It is always advisable to perform a thorough method development and validation, as guided by regulatory bodies like the FDA, to ensure the chosen method is fit for its intended purpose. [10][11][12]
References
-
Bhardwaj, S., & Singh, S. (2010). Recent advances in sample preparation techniques for effective bioanalytical methods. Biomedical Chromatography, 24(12), 1269–1281. [Link]
-
Pongoh, J., et al. (2023). Isolation and Identificationof Octadecane-3-on Compound From Ethyl Acetate Fraction of Momordica balsamina L. Leaves. Full paper. [Link]
-
Hebert, A. S., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2149–2156. [Link]
-
Pan, C., & Raftery, D. (2018). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Proteome Research, 17(2), 589–597. [Link]
-
Li, W., et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Law, B. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 40–62. [Link]
-
Mei, H., et al. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 15(3), 233–244. [Link]
-
O'Connor, D. E., & Nii, K. T. (1982). General method of synthesis for natural long-chain beta-diketones. The Journal of Organic Chemistry, 47(25), 5034–5036. [Link]
-
Sarker, A. K., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 143, 116398. [Link]
-
Liu, H., & Wehmeyer, K. R. (1994). Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma. Journal of Chromatography B: Biomedical Applications, 657(1), 205–213. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Technical Article. [Link]
-
Schjelde, B., et al. (2021). Quantification of Octadecanoids in Human Plasma Using Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2296, 115–129. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2015). A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma. Journal of Chromatography B, 975, 123–132. [Link]
-
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Brochure. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 557–566. [Link]
-
Kumar, P., & Kumar, D. (2022). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. [Link]
-
Cortez-Rallón, A., et al. (2022). Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry. Foods, 11(15), 2277. [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. [Link]
-
Kumar, A., & Singh, V. K. (2021). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 6(6), 1143-1151. [Link]
-
Asensio-Ramos, M., et al. (2019). Materials for Solid-Phase Extraction of Organic Compounds. Materials, 12(12), 1991. [Link]
-
Mena, P., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 10(11), 2736. [Link]
-
LCGC International. (2024). Optimizing Sample Prep for Bioanalysis: Essential Techniques for Developing Robust Bioanalytical Methods. Webinar. [Link]
-
Swartz, M. E., & Krull, I. S. (2001). Validation of bioanalytical methods - Highlights of FDA's guidance. LCGC North America, 19(10), 1056-1064. [Link]
-
Li, L., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1114. [Link]
-
Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 21-30. [Link]
-
Knittelfelder, O. L., et al. (2018). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 59(1), 147–157. [Link]
-
Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Technical Bulletin. [Link]
-
U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development [Video]. YouTube. [Link]
-
Zenzola, M., et al. (2017). Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. Molecules, 22(10), 1699. [Link]
-
Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]
-
Swartz, M. E., & Krull, I. S. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. [Link]
Sources
- 1. bme.psu.edu [bme.psu.edu]
- 2. ijisrt.com [ijisrt.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. agilent.com [agilent.com]
- 8. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
- 12. hhs.gov [hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
